molecular formula Al9Sr5 B14314985 CID 78060827

CID 78060827

Cat. No.: B14314985
M. Wt: 680.9 g/mol
InChI Key: ABDZIZAKCNOPBW-UHFFFAOYSA-N
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Description

CID 78060827 is a chemical compound cataloged in PubChem, a widely recognized database for chemical information. For instance, Figure 1(B) in illustrates the chemical structure of CID (likely this compound), which appears to be a terpenoid or related natural product based on its chromatographic behavior in GC-MS analysis (Figure 1(C)) and vacuum distillation fractions (Figure 1(D)) . The compound’s mass spectrum (Figure 1(D)) suggests a molecular ion peak consistent with moderate polarity, aligning with its retention behavior in GC-MS.

In , CID (collision-induced dissociation) is utilized to differentiate structural isomers of ginsenosides (e.g., ginsenoside Rf and pseudoginsenoside F11) via LC-ESI-MS.

Properties

Molecular Formula

Al9Sr5

Molecular Weight

680.9 g/mol

InChI

InChI=1S/9Al.5Sr

InChI Key

ABDZIZAKCNOPBW-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Sr].[Sr].[Sr].[Sr].[Sr]

Origin of Product

United States

Preparation Methods

The preparation of CID 78060827 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and often found in patent literature, general methods include:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions involving the formation of key intermediates. These reactions may include condensation, cyclization, and functional group transformations.

    Reaction Conditions: Typical reaction conditions involve controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations occur efficiently.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and purification systems.

Chemical Reactions Analysis

CID 78060827 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

CID 78060827 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound may be used to study enzyme interactions, cellular pathways, and metabolic processes.

    Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: In industrial applications, this compound may be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of CID 78060827 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

CID 78060827’s structural class (inferred from ) places it among terpenoids or sesquiterpenes, which are commonly studied for their bioactive properties. Below is a comparative analysis with structurally related compounds:

Property This compound Ginsenoside Rf Pseudoginsenoside F11
Molecular Weight Not explicitly stated (GC-MS data) 801.01 g/mol 801.01 g/mol
Chromatographic Behavior Elutes in mid-polarity GC-MS fraction Retained in LC-ESI-MS Similar retention to Rf
CID Fragmentation Not reported Distinct fragment ions at m/z 637 Unique fragment ions at m/z 619
Biological Relevance Not specified Anticancer, anti-inflammatory Neuroprotective, anti-diabetic

Key Findings

Chromatographic Differentiation: this compound’s GC-MS elution profile () distinguishes it from highly polar compounds like ginsenosides, which require LC-MS for analysis due to their lower volatility .

Structural Isomerism: Unlike ginsenosides Rf and F11—structural isomers differentiated via CID fragmentation patterns in LC-ESI-MS ()—this compound’s isomers (if any) remain uncharacterized in the provided evidence.

Analytical Techniques

  • GC-MS vs. LC-ESI-MS: this compound’s analysis via GC-MS () contrasts with ginsenosides’ characterization using LC-ESI-MS (), underscoring the need for technique selection based on compound volatility and polarity .
  • CID Voltage Effects : highlights the correlation between CID voltage and oligonucleotide fragmentation, a principle that may extend to this compound’s analysis, though specific data are lacking .

Data Tables

Table 1: Analytical Comparison of this compound and Ginsenosides

Parameter This compound Ginsenoside Rf
Primary Technique GC-MS LC-ESI-MS
Key Fragment (m/z) Not reported 637, 475, 391
Retention Time Mid-polarity fraction 18.5 min (LC)

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